molecular formula C11H16ClNO2 B1463473 Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride CAS No. 174869-60-4

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride

Cat. No.: B1463473
CAS No.: 174869-60-4
M. Wt: 229.7 g/mol
InChI Key: WNUPFLRCRFVHQC-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with amino acid transporters, facilitating the transport of amino acids across cell membranes . Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, in certain cell lines, this compound can activate signaling cascades that promote cell proliferation and differentiation. Conversely, it may also induce apoptosis in specific cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, thereby modulating metabolic pathways . Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in cellular physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. The compound’s stability may vary depending on the experimental conditions, necessitating careful monitoring during long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant physiological changes . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amino acid oxidases and transferases, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-2-(3-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUPFLRCRFVHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.